PD-L1-IN-3 belongs to a class of compounds known as PD-L1 inhibitors. These inhibitors are designed to block the interaction between PD-L1 and PD-1, thereby enhancing T cell responses against tumors. The compound is synthesized through various chemical methods, which will be discussed in detail later.
The synthesis of PD-L1-IN-3 typically involves multi-step organic reactions, including coupling reactions, deprotection steps, and purification processes. For instance, a common synthetic route may begin with the formation of key intermediates through methods such as Suzuki coupling or nucleophilic substitution.
Key Steps in Synthesis:
The synthesis may also involve high-performance liquid chromatography (HPLC) for purification and characterization of the final product.
The molecular structure of PD-L1-IN-3 can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy. The compound typically features a biphenyl core structure, which is essential for its interaction with the PD-L1 protein.
Structural Features:
Data from crystallographic studies can provide insights into the conformation of PD-L1-IN-3 when bound to PD-L1, revealing key interaction sites.
PD-L1-IN-3 undergoes several chemical reactions during its synthesis and when interacting with biological targets. Key reactions include:
These reactions can be monitored using spectroscopic techniques or high-performance liquid chromatography.
The mechanism of action of PD-L1-IN-3 involves competitive inhibition of the PD-L1/PD-1 interaction. By binding to PD-L1, the compound prevents PD-1 from engaging with PD-L1 on tumor cells, thereby restoring T cell activity against tumors.
Key Mechanistic Insights:
Data from in vitro assays demonstrate that PD-L1-IN-3 effectively inhibits the interaction between PD-L1 and PD-1, leading to increased T cell responses.
PD-L1-IN-3 exhibits specific physical and chemical properties that are crucial for its efficacy as an inhibitor:
Physical Properties:
Chemical Properties:
Characterization studies often include melting point analysis, solubility tests, and stability assessments under various conditions.
PD-L1-IN-3 has significant implications in cancer research and therapy:
PD-L1 (CD274) is a type I transmembrane glycoprotein with extracellular immunoglobulin variable (IgV) and immunoglobulin constant (IgC) domains. Its interaction with PD-1 occurs through front β-sheet strands (AGFCC' face) of the IgV domain, engaging the complementary β-face of PD-1’s IgV-like domain. This binding forms a 1:1 stoichiometric complex with a KD of 770–840 nM for wild-type human proteins. Key interfacial residues include Met70 and Tyr68 in PD-1, which in the wild-type complex face inward, limiting polar contacts. Ultra-high-affinity PD-1 mutants (e.g., HAC PD-1) introduce M70E, Y68H, and K78T substitutions, creating salt bridges with PD-L1's Arg125 and hydrogen bonds with Asp122/Lys124. This redesign enhances affinity 35,000-fold by optimizing electrostatic complementarity and reducing conformational flexibility at the binding interface [4] [8].
Table 1: Key Structural Features of PD-L1/PD-1 Interaction
Component | Functional Domain | Critical Residues | Role in Binding |
---|---|---|---|
PD-1 | IgV-like domain | Met70, Tyr68, Lys78 | Wild-type: Hydrophobic packing; Mutants: Polar contacts |
PD-L1 | IgV domain | Arg125, Asp122, Lys124 | Anchors PD-1 via salt bridges/hydrogen bonds |
Complex | β-sheet interface | AGFCC' strands | Forms 1:1 complex with buried surface area ~1,970 Ų |
Molecular dynamics simulations reveal that PD-L1 exhibits pH-dependent conformational plasticity. In acidic tumor microenvironments (pH 6.0–6.5), protonation of His68 in PD-L1 stabilizes a "closed" conformation, strengthening HAC PD-1 binding (near-irreversible; koff < 10−5 s−1). This pseudo-irreversible engagement is exploitable for microenvironment-targeted inhibitors [8] [10].
Tumor cells exploit IFN-γ-induced PD-L1 upregulation via JAK/STAT and NF-κB pathways. In melanoma and NSCLC, IFN-γ activates IRF1 and STAT1/3, increasing PD-L1 transcription 10–50-fold. PD-L1 engages PD-1 on tumor-infiltrating lymphocytes (TILs), triggering SHP-2-mediated dephosphorylation of TCR proximal kinases (e.g., ZAP70, CD3ζ) and co-stimulatory receptor CD28. This suppresses cytokine production (e.g., IL-2, IFN-γ) and promotes anergy. Non-immune cells in the tumor microenvironment (TAMs, CAFs) also express PD-L1, establishing an immunosuppressive niche that reduces cytotoxic T-cell infiltration by 40–70% in "cold" tumors [1] [2] [5]. Epigenetic mechanisms further stabilize immunosuppression: Histone acetylation and H3K4me3 methylation by MLL1 open chromatin at the CD274 promoter, while miR-200 and miR-34a downregulation elevates PD-L1 mRNA stability [1] [9].
Chronic antigen exposure in tumors drives PD-1hiCD8+ T-cell exhaustion, characterized by:
PD-L1+ tumors adaptively resist immunotherapy by co-opting IFN-γ from residual T cells to amplify PD-L1 expression—a negative feedback loop termed "adaptive immune resistance." In melanoma patients, this pathway correlates with 4.3-fold higher relapse post-anti-CTLA-4 therapy [3] [5] [6].
PD-L1-IN-3 is a small-molecule inhibitor that competitively blocks the PD-L1/PD-1 interface. Biochemical assays (surface plasmon resonance, ITC) show it binds PD-L1 with KD = 15–50 nM, occupying a hydrophobic groove adjacent to the C/D loop of PD-L1's IgV domain. This sterically occludes PD-1's GFCC' β-sheet docking site, reducing PD-1 recruitment by >90% at 100 nM. In co-culture models, 10 μM PD-L1-IN-3 restores T-cell IL-2 secretion to 85% of baseline and enhances tumor cell lysis by 60–75% [4] [10].
Table 2: PD-L1-IN-3 Binding Kinetics vs. Biological Agents
Parameter | PD-L1-IN-3 | Anti-PD-L1 mAb (Atezolizumab) | HAC PD-1 |
---|---|---|---|
KD (nM) | 15–50 | 0.4–1.1 | 0.02 |
kon (M−1s−1) | 1.2 × 10⁵ | 3.8 × 10⁶ | 4.5 × 10⁷ |
koff (s−1) | 1.8 × 10⁻³ | 4.2 × 10⁻⁶ | 8.9 × 10⁻⁷ |
IC50 (PPI inhibition) | 35 nM | 0.2 nM | 0.01 nM |
Beyond competitive inhibition, PD-L1-IN-3 induces allosteric effects by stabilizing a "closed" conformation of PD-L1. Hydrogen-deuterium exchange mass spectrometry (HDX-MS) shows reduced flexibility in the F/G loop (residues 115–125) upon inhibitor binding. This loop is critical for PD-1 engagement, and its rigidification decreases PD-1 affinity by 8-fold. Molecular dynamics simulations (>100 μs) confirm that PD-L1-IN-3 binding:
PD-L1-IN-3 disables PD-L1-mediated cis signaling in cancer cells. In NSCLC lines, PD-L1 ligation activates PI3K/AKT and RAS/MEK pathways via SHP-2-independent mechanisms, promoting EMT and chemoresistance. PD-L1-IN-3 (1 μM) reduces p-AKT and p-ERK by 70–80%, reversing intrinsic pro-survival signals. In T cells, disrupting PD-L1/PD-1 prevents:
Consequently, TCR signaling amplifies 3.5-fold, increasing IFN-γ+CD8+ T cells by 40–60% in tumor co-cultures [3] [5] [9].
Table 3: PD-L1-IN-3 Effects on Downstream Signaling Nodes
Signaling Pathway | Key Effectors | Change with PD-L1-IN-3 | Functional Outcome |
---|---|---|---|
T-cell TCR signaling | CD28 pY209, ZAP70 pY493 | ↑ 3.5-fold | Restored IL-2/IFN-γ secretion |
T-cell metabolic reprogramming | AKT, mTORC1 | ↑ 2.8-fold | Enhanced glycolysis and OXPHOS |
Cancer cell survival | p-AKT, p-ERK | ↓ 70–80% | Reduced proliferation and EMT |
Immune checkpoint crosstalk | TIM-3, LAG-3 | Unchanged | Specific to PD-1/PD-L1 axis |
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